molecular formula C16H12BrNO2 B7893879 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

Cat. No. B7893879
M. Wt: 330.17 g/mol
InChI Key: ALBPVRWEHNPQNT-UHFFFAOYSA-N
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Patent
US08957093B2

Procedure details

To a solution of methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylate (1.09 g, 3.2 mmol, 1 equiv) in methanol (30 mL) was added a 5 N NaOH solution (6.3 mL, 32 mmol, 10 equiv). The reaction mixture was stirred 2 h at 40° C. The mixture was then acidified and extracted with DCM. After concentration in vacuo, the title compound was precipitated in Et2O to afford a white powder (1.03 g, 3.1 mmol, 99%). ESI-MS (m/z): 330/332 [M+H]+.
Name
methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylate
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([C:16]([O:18]C)=[O:17])=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([C:16]([OH:18])=[O:17])=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylate
Quantity
1.09 g
Type
reactant
Smiles
BrC1=CC=C(CN2C=CC3=CC(=CC=C23)C(=O)OC)C=C1
Name
Quantity
6.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 2 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the title compound was precipitated in Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(CN2C=CC3=CC(=CC=C23)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.1 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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